molecular formula C21H29BrO8 B13937656 Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate

Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate

Cat. No.: B13937656
M. Wt: 489.4 g/mol
InChI Key: ZRYVTXMKIARJIJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate: is an organic compound that features a benzoate core substituted with bromine and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate typically involves the bromination of a benzoate derivative followed by the introduction of tert-butoxycarbonyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Substituted benzoates.

    Hydrolysis: Carboxylic acids.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Chemistry: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for drug development. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its reactivity and stability make it a valuable component in manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and tert-butoxycarbonyl groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl groups can be hydrolyzed to release carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 3-bromopropionate
  • Tert-butyl bromoacetate
  • 4-Bromo-2,6-di-tert-butylphenol

Comparison: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is unique due to the presence of both bromine and tert-butoxycarbonyl groups on the benzoate core. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, tert-butyl bromoacetate and tert-butyl 3-bromopropionate lack the additional tert-butoxycarbonyl groups, resulting in different chemical behavior and applications .

Properties

Molecular Formula

C21H29BrO8

Molecular Weight

489.4 g/mol

IUPAC Name

tert-butyl 3-bromo-2,6-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C21H29BrO8/c1-19(2,3)28-16(23)14-13(26-17(24)29-20(4,5)6)11-10-12(22)15(14)27-18(25)30-21(7,8)9/h10-11H,1-9H3

InChI Key

ZRYVTXMKIARJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)OC(=O)OC(C)(C)C

Origin of Product

United States

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